Bis-Cbz-cyclen

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

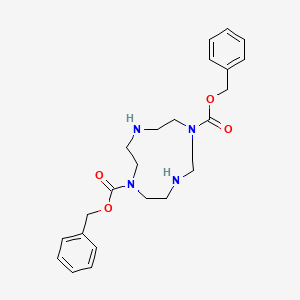

C24H32N4O4 |

|---|---|

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

dibenzyl 1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate |

InChI |

InChI=1S/C24H32N4O4/c29-23(31-19-21-7-3-1-4-8-21)27-15-11-25-13-17-28(18-14-26-12-16-27)24(30)32-20-22-9-5-2-6-10-22/h1-10,25-26H,11-20H2 |

InChI-Schlüssel |

XLXMYMNBHSMTEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCNCCN(CCN1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Bis-Cbz-cyclen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Cbz-cyclen, chemically known as 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane, is a key intermediate in the synthesis of various macrocyclic chelators. Its structure is based on the 1,4,7,10-tetraazacyclododecane (cyclen) ring, a versatile platform for developing bifunctional chelating agents used in medical imaging and radiotherapy. The attachment of two carbobenzyloxy (Cbz) protecting groups at the 1 and 7 positions of the cyclen ring allows for regioselective functionalization of the remaining secondary amines at the 4 and 10 positions. This strategic protection is crucial for the synthesis of complex diagnostic and therapeutic agents.

Chemical Structure and Properties

The fundamental structure of this compound consists of a twelve-membered ring containing four nitrogen atoms, with Cbz groups attached to two non-adjacent nitrogens.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane |

| Synonyms | This compound, 1,7-di-Cbz-cyclen |

| CAS Number | 162148-45-0 |

| Molecular Formula | C₂₄H₃₂N₄O₄ |

| Molecular Weight | 440.54 g/mol |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective protection of two of the four nitrogen atoms of the cyclen macrocycle.

Experimental Protocol: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane

This protocol is based on established methods for the N-protection of cyclen derivatives.

Materials:

-

1,4,7,10-Tetraazacyclododecane (cyclen)

-

Benzyl chloroformate (CbzCl)

-

Chloroform (CHCl₃)

-

Nitrogen (N₂) gas

-

Ice bath

Procedure:

-

A solution of cyclen (e.g., 3.0 g, 17.4 mmol) is prepared in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is placed in an ice bath to cool the solution to 0°C.

-

Under a nitrogen atmosphere, benzyl chloroformate (e.g., 6.2 mL, 43.5 mmol) is added dropwise to the stirred solution.[1]

-

The reaction mixture is stirred overnight at room temperature, allowing the reaction to proceed to completion.

-

Following the reaction, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified, typically by column chromatography, to afford the pure 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane.

Characterization Data

The structure and purity of the synthesized this compound are confirmed through various analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

| Infrared (IR) Spectroscopy | Data not available in the searched literature. |

Note: While the synthesis of this compound is mentioned in the literature as a step in forming other molecules, detailed, publicly available characterization data for the isolated intermediate is limited.

Applications in Drug Development

This compound serves as a critical building block in the development of targeted radiopharmaceuticals. The two free secondary amine groups can be functionalized with targeting moieties, such as peptides or antibodies, and/or with additional chelating arms to improve the stability of the final metal complex. The Cbz protecting groups can be removed under specific conditions to allow for further modification or to yield the final chelating agent.

Logical Workflow for Synthesis

The synthesis of this compound is a foundational step in the creation of more complex chelating agents. The general workflow is depicted below.

References

An In-depth Technical Guide to 1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide), commonly referred to as Bis-CBZ-Cyclen, is a pivotal macrocyclic intermediate in the field of medicinal and coordination chemistry. This guide provides a comprehensive overview of its core principles, including its synthesis, physicochemical properties, and its primary application as a bifunctional chelator for the development of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate its practical application in a research and development setting.

Introduction

The macrocycle 1,4,7,10-tetraazacyclododecane, or cyclen, serves as a foundational scaffold for a vast array of chelating agents due to its high affinity and specificity for various metal ions. The modification of the nitrogen atoms on the cyclen ring allows for the fine-tuning of the resulting metal complex's stability, kinetics, and biological properties. 1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide) is a selectively protected cyclen derivative where two of the four nitrogen atoms are functionalized with benzylcarbamide groups. This strategic protection leaves two secondary amine groups available for further chemical modification, making it a crucial building block in the synthesis of more complex chelating agents. Its primary role is as a bifunctional chelator, a molecule that can stably bind a metal ion and also be conjugated to a biologically active molecule, such as a peptide or antibody, for targeted delivery.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide) is provided in the table below.

| Property | Value |

| Synonyms | This compound |

| CAS Number | 162148-45-0 |

| Molecular Formula | C₂₄H₃₂N₄O₄ |

| Molecular Weight | 440.54 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥ 95% |

| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. |

Synthesis

The synthesis of 1,4,7,10-Tetraazacyclododecane-1,7-bis(benzylcarbamide) is typically achieved through the selective protection of the parent macrocycle, cyclen, using benzyl chloroformate as the protecting group. The reaction is performed under basic conditions to facilitate the nucleophilic attack of the amine groups on the electrophilic carbonyl carbon of benzyl chloroformate. The regioselectivity for the 1,7-disubstituted product is influenced by the reaction conditions.

General Synthesis Workflow

The logical workflow for the synthesis of this compound from cyclen is depicted in the diagram below.

References

An In-depth Technical Guide to the Function of Bifunctional Chelators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of bifunctional chelators (BFCs), their classification, and their critical role in the development of targeted radiopharmaceuticals and other metal-conjugated therapeutics. It includes detailed data on chelator performance, experimental methodologies, and visual representations of key concepts to support researchers in this field.

The Core Function of a Bifunctional Chelator

A bifunctional chelator is a molecule designed to serve two primary functions.[1] First, it possesses a chelating moiety, a set of donor atoms arranged to securely bind a metal ion, often a metallic radionuclide.[2] This chelation must be highly stable to prevent the premature release of the metal in vivo, which could lead to off-target toxicity and degradation of imaging or therapeutic efficacy.[1][3] Second, it contains a reactive functional group (e.g., N-hydroxysuccinimide ester, isothiocyanate, maleimide) that allows for its covalent conjugation to a targeting biomolecule, such as a monoclonal antibody (mAb), peptide, or small molecule.[3][4]

This dual nature enables the precise delivery of a metallic payload to a specific biological target, forming the basis of many modern diagnostic and therapeutic agents in oncology and other fields.[5][6] The entire construct—targeting biomolecule, linker, BFC, and radionuclide—is collectively known as a target-specific radiopharmaceutical.[5]

Classification of Bifunctional Chelators

BFCs are broadly categorized based on the structure of the chelating moiety: acyclic (linear) and macrocyclic. The choice is primarily dictated by the coordination chemistry of the selected radiometal.[3]

-

Acyclic (Linear) Chelators : These open-chain molecules wrap around the metal ion. Their primary advantage is often faster metal binding kinetics, which is beneficial for radionuclides with short half-lives.[3] Prominent examples include derivatives of ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and desferrioxamine (DFO).[3][4]

-

Macrocyclic Chelators : These are cyclic molecules with donor atoms pre-organized into a cavity for the metal ion. They generally form complexes with higher thermodynamic stability and kinetic inertness compared to their acyclic counterparts.[3] This enhanced stability is crucial for minimizing the in vivo release of the radiometal.[3] Widely used macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[3][7]

Common Radionuclides and Chelator Selection

The selection of a BFC is intrinsically linked to the radionuclide. Different metals have unique coordination requirements, necessitating specific chelator frameworks for stable complexation.[5]

| Radionuclide | Half-Life | Primary Emissions (Energy) | Primary Use | Common Chelators |

| Gallium-68 (⁶⁸Ga) | 68 min | β+ (1.9 MeV) | PET Imaging | DOTA, NOTA, HBED, PCTA[8][9] |

| Copper-64 (⁶⁴Cu) | 12.7 h | β+ (0.65 MeV), β- (0.58 MeV) | PET Imaging, Therapy | DOTA, NOTA, TETA, Sar[10][11] |

| Zirconium-89 (⁸⁹Zr) | 78.4 h | β+ (0.9 MeV) | PET Imaging | DFO[4][10] |

| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | β- (0.5 MeV), γ (0.2 MeV) | Therapy | DOTA, CHX-A''-DTPA[7][12] |

| Yttrium-90 (⁹⁰Y) | 2.7 days | β- (2.3 MeV) | Therapy | DOTA, DTPA[5][7] |

| Rhenium-186/188 (¹⁸⁶Re/¹⁸⁸Re) | 90 h / 17 h | β- (1.07 / 2.12 MeV), γ | Therapy | MAG₃[13][14] |

Quantitative Data on Chelator Performance

The efficacy of a BFC is determined by its ability to form a stable complex with the radiometal and the efficiency of the radiolabeling process.

Thermodynamic stability constants (log K) indicate the strength of the metal-ligand bond at equilibrium. Higher values suggest a more stable complex.

| Chelator | Metal Ion | log K Value |

| DOTA | Ga³⁺ | 21.3 |

| DOTA | Cu²⁺ | 22.5 |

| DOTA | Lu³⁺ | ~25 |

| NOTA | Ga³⁺ | 30.9 |

| NOTA | Cu²⁺ | 21.6[11] |

| DTPA | Ga³⁺ | 23.0 |

| DTPA | Cu²⁺ | 21.4[11] |

| HBED | Ga³⁺ | 38.51[8] |

| DFO | Ga³⁺ | 28.65[15] |

| DFO | Zr⁴⁺ | ~37 |

Note: Stability constants can vary with experimental conditions. Data compiled from multiple sources for comparison.[4][8][11][15][16]

Radiochemical yield (RCY) is a critical parameter, especially for short-lived isotopes. Ideal BFCs allow for rapid and high-yield labeling under mild conditions (e.g., room temperature, near-neutral pH).[8]

| Chelator Conjugate | Radionuclide | Conditions (Temp, pH, Time) | Radiochemical Yield (RCY) |

| DOTA-rituximab | ⁶⁴Cu | 37°C, pH 5.5, 30 min | >98%[11] |

| NOTA-rituximab | ⁶⁴Cu | 25°C, pH 5.5, 15 min | >98%[11] |

| DFO-dbm-trastuzumab | ⁸⁹Zr | Ambient, 60 min | >99%[10] |

| Sar-dbm-trastuzumab | ⁶⁴Cu | Ambient, 60 min | >99%[10] |

| DOTA-TATE | ⁶⁸Ga | 90°C, pH 3.5-4.5, 10 min | >98%[15][17] |

| p-NO₂-Bn-PCTA | ⁶⁸Ga | 25°C, pH 4.5, 10 min | >98%[9] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of chelator-biomolecule conjugates.

This protocol describes a method for conjugating a chelator with an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.[3]

-

Antibody Preparation : Exchange the antibody into a carbonate/bicarbonate buffer (0.1 M, pH 8.3-8.5) at a concentration of 5-10 mg/mL. Ensure the buffer is amine-free.

-

Chelator Preparation : Dissolve the bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester) in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the chelator solution to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.

-

Purification : Remove unconjugated chelator and reaction byproducts by size-exclusion chromatography (e.g., using a PD-10 column) equilibrated with a suitable buffer for storage (e.g., 0.1 M sodium acetate, pH 6.0).

-

Characterization : Determine the average number of chelators per antibody using mass spectrometry or by measuring the concentration of a co-injected standard. Confirm the integrity and immunoreactivity of the resulting immunoconjugate.

This protocol is a standard method for labeling DOTA-conjugated peptides with Gallium-68.[17]

-

Generator Elution : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Buffer Preparation : Adjust the pH of the ⁶⁸GaCl₃ eluate to 3.8-4.5 using a sodium acetate buffer (1.25 M).

-

Labeling Reaction : Add the DOTA-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution. Heat the reaction mixture at 90-95°C for 10 minutes.

-

Quality Control : After cooling, determine the radiochemical yield (RCY) using instant thin-layer chromatography (ITLC) or radio-HPLC. A successful labeling should yield an RCY >95%.

-

Purification (if necessary) : If significant unbound ⁶⁸Ga remains, purify the product using a C18 solid-phase extraction cartridge.

This assay assesses the stability of the radiolabeled conjugate in a biologically relevant medium.[10][11]

-

Incubation : Add the purified radiolabeled conjugate to fresh human serum to a final concentration of ~1-2 µg/mL.

-

Time Points : Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).

-

Analysis : At each time point, analyze the aliquot using size-exclusion HPLC or ITLC to quantify the percentage of radioactivity that remains associated with the biomolecule versus the amount that has been released or transchelated to serum proteins.

Application in Targeted Therapy: Signaling Pathways

Many radiopharmaceuticals function by targeting receptors that are overexpressed on cancer cells. For example, ⁶⁸Ga-DOTATATE targets somatostatin receptors (SSTRs). The binding of the radiopharmaceutical to the SSTR can lead to the internalization of the receptor-ligand complex, concentrating the radioactivity within the tumor cell for imaging or therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Cyclen Derivatives in Modern Radiochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nuclear medicine and molecular imaging, the macrocyclic chelator 1,4,7,10-tetraazacyclododecane, or cyclen, and its derivatives have emerged as a cornerstone for the development of innovative radiopharmaceuticals. Their remarkable ability to form highly stable complexes with a wide array of radiometals has propelled the creation of targeted agents for both diagnostic imaging and therapeutic applications. This technical guide provides an in-depth exploration of the core principles of cyclen derivatives in radiochemistry, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological and experimental workflows.

The Core of Radiopharmaceutical Design: Bifunctional Cyclen Chelators

The power of cyclen derivatives in radiopharmaceutical development lies in their bifunctional nature. A bifunctional chelator (BFC) is a molecule that possesses two key components: a robust chelating moiety that securely encapsulates a radiometal and a reactive functional group for covalent attachment to a biological targeting molecule, such as a peptide or monoclonal antibody.[1] This elegant design allows for the precise delivery of radiation to specific cellular targets, minimizing off-target toxicity and maximizing therapeutic or diagnostic efficacy.[2]

The most prominent and widely utilized cyclen derivative is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The four carboxylate arms of DOTA, in conjunction with the four nitrogen atoms of the cyclen ring, create a high-affinity binding pocket for a variety of trivalent metal ions, including those of significant interest in nuclear medicine like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[3]

Quantitative Data on Cyclen-Based Radiopharmaceuticals

The selection of an appropriate chelator and radiometal pairing is a critical step in radiopharmaceutical design, governed by factors such as complex stability, radiolabeling efficiency, and in vivo behavior. The following tables summarize key quantitative data for some of the most common cyclen-based radiopharmaceuticals.

Table 1: Stability Constants of DOTA Complexes with Various Metal Ions

| Metal Ion | Log KML | Reference |

| Gd³⁺ | 22.1 | [4] |

| Lu³⁺ | 23.06 | [5] |

| Yb³⁺ | 23.39 | [5] |

| Sm³⁺ | 23.36 | [5] |

| Dy³⁺ | 23.93 | [5] |

| La³⁺ | 23.8 | [6] |

| Ho³⁺ | 24.5 | [6] |

| Eu³⁺ | 26.21 | [7] |

| Cu²⁺ | 22.3 | [6] |

| Pb²⁺ | >20 (upper limit) | [8] |

Table 2: Radiolabeling Efficiency of DOTA-Conjugates with Common Radiometals

| Radiometal | Precursor | Conditions | Radiolabeling Yield | Reference |

| ⁶⁸Ga | DOTA-peptide | 90°C, 7 min, pH 3.6-4.5 | >99% | [9] |

| ¹⁷⁷Lu | DOTA-peptide | 85-95°C, 8-12 min, pH 3-4 | >95% | [10] |

| ⁶⁴Cu | DOTA-F56 peptide | 60°C, 30 min, pH 5.5 | >98% | [3] |

| ⁶⁴Cu | DOTA-Trastuzumab | Not specified | 97.4% | [1] |

Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-DOTATATE in NCI-H69 Xenografted Mice (%ID/g)

| Organ | 1 h p.i. | 24 h p.i. | 168 h p.i. |

| Blood | 1.8 ± 0.3 | 0.2 ± 0.1 | 0.0 ± 0.0 |

| Tumor | 15.6 ± 2.8 | 12.3 ± 2.1 | 4.5 ± 0.8 |

| Kidneys | 15.4 ± 2.5 | 3.2 ± 0.5 | 0.3 ± 0.1 |

| Liver | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Spleen | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Lungs | 1.1 ± 0.2 | 0.2 ± 0.0 | 0.1 ± 0.0 |

Data presented as mean ± standard deviation.[11]

Key Signaling Pathway: Somatostatin Receptor

Many successful cyclen-based radiopharmaceuticals, such as ⁶⁸Ga-DOTATATE and ¹⁷⁷Lu-DOTATATE, target the somatostatin receptor (SSTR), which is overexpressed in many neuroendocrine tumors. The binding of the radiolabeled peptide to the SSTR initiates a cascade of intracellular events, leading to the internalization of the receptor-ligand complex. This process effectively traps the radioactivity inside the tumor cell, enhancing the diagnostic signal or therapeutic dose.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development and application of cyclen-based radiopharmaceuticals.

Protocol 1: Conjugation of a DOTA-NHS Ester to a Monoclonal Antibody

This protocol outlines the general procedure for conjugating a commercially available DOTA-N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DOTA-NHS ester (e.g., from a commercial supplier)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: If necessary, exchange the buffer of the mAb solution to the conjugation buffer using an SEC column or dialysis. Adjust the final concentration to 2-10 mg/mL.

-

DOTA-NHS Ester Solution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the DOTA-NHS ester solution to the mAb solution. The optimal ratio should be determined empirically. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12]

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the DOTA-mAb conjugate from unreacted DOTA and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm. The number of DOTA molecules per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radiometal and measuring the specific activity.

Protocol 2: Radiolabeling of a DOTA-Peptide with Gallium-68

This protocol describes a typical manual radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

Sterile water for injection (WFI)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

-

Sterile 0.22 µm filter

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate in a sterile vial.

-

Reaction Mixture Preparation: In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg). Add the sodium acetate buffer to adjust the pH of the final reaction mixture to between 3.5 and 4.5.[9]

-

Radiolabeling: Add a portion of the ⁶⁸GaCl₃ eluate (typically 0.5-1.5 mL, containing the desired amount of radioactivity) to the reaction vial containing the peptide and buffer.

-

Incubation: Heat the reaction vial at 90-95°C for 5-10 minutes.[9]

-

Quality Control: After cooling, perform quality control on a small aliquot of the reaction mixture using radio-TLC or radio-HPLC to determine the radiochemical purity. The mobile phase and stationary phase will depend on the specific peptide. For ⁶⁸Ga-DOTATOC, a common radio-TLC system uses a mobile phase of 1 M ammonium acetate:methanol (1:1 v/v).[13]

-

Final Formulation: If the radiochemical purity is acceptable (>95%), the final product can be drawn up into a syringe for injection after passing through a sterile 0.22 µm filter.

Experimental and Developmental Workflows

The development of a novel cyclen-based radiopharmaceutical follows a logical progression from initial design to preclinical and clinical evaluation.

The journey of a cyclen-based radiopharmaceutical from the bench to the bedside is a multi-step process that requires careful planning and execution. This workflow highlights the critical stages, from the initial concept and selection of components to the rigorous testing and eventual regulatory approval.

Conclusion

Cyclen derivatives, with DOTA at the forefront, have revolutionized the field of radiochemistry and nuclear medicine. Their versatility in chelating a wide range of radiometals, coupled with the ability to be conjugated to various targeting biomolecules, has led to the development of highly specific and effective radiopharmaceuticals. The data, protocols, and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further innovate in this exciting and impactful area of science. The continued exploration of novel cyclen derivatives and their applications promises to deliver even more precise and powerful tools for the diagnosis and treatment of disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Bis-Cbz-cyclen: A Key Intermediate for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Cbz-cyclen, also known as 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane, is a pivotal protected macrocyclic chelator in the development of advanced radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. Its cyclen backbone provides a robust framework for securely chelating a variety of medically relevant radioisotopes, while the carbobenzyloxy (Cbz) protecting groups allow for regioselective functionalization. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its application in the construction of radiolabeled biomolecules. Experimental protocols for radiolabeling, bioconjugation, and in vitro evaluation are presented, alongside a discussion of the potential signaling pathways implicated in the therapeutic action of its derivatives.

Physicochemical Properties

This compound is a white to off-white solid, and its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 162148-45-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₃₂N₄O₄ | [1][2][3][4][5] |

| Molecular Weight | 440.54 g/mol | [1][2][3][4][5] |

| Chemical Name | 1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane | [4] |

| Synonyms | This compound, 1,7-Di-Cbz-cyclen | |

| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. | |

| Storage | Store at -20°C for long-term stability.[5] |

Synthesis of this compound

The synthesis of this compound involves the regioselective protection of two of the four nitrogen atoms of the cyclen macrocycle. The following protocol is adapted from established methods for the synthesis of similar N,N'-disubstituted cyclen derivatives.[6]

Experimental Protocol:

Materials:

-

1,4,7,10-Tetraazacyclododecane (cyclen)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 1,4,7,10-tetraazacyclododecane (cyclen) (1.0 eq) in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine or diisopropylethylamine (2.2 eq) to the solution.

-

Slowly add a solution of benzyl chloroformate (2.1 eq) in the same solvent dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

Application in Radiopharmaceutical Development

This compound serves as a crucial intermediate for the synthesis of bifunctional chelators (BFCs). The Cbz groups can be selectively removed to allow for the attachment of targeting moieties such as peptides or antibodies, while the remaining two nitrogen atoms can be functionalized with coordinating arms to enhance the stability of the radiometal complex.

Deprotection and Functionalization

The carbobenzyloxy protecting groups can be removed via catalytic hydrogenation.

Radiolabeling

The resulting bifunctional chelator can be labeled with a variety of diagnostic (e.g., ⁶⁴Cu, ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) radioisotopes.

Experimental Protocol: Radiolabeling with ⁶⁴Cu

-

To a solution of the bifunctional cyclen derivative (typically 1-10 µg) in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-6.5), add ⁶⁴CuCl₂ (37-185 MBq) in 0.1 M HCl.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37-95°C) for 15-60 minutes.

-

Monitor the radiolabeling efficiency by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

-

If necessary, purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁴Cu.

Quantitative Data: Stability of Cyclen-Based Chelators

| Chelator | Cu²⁺ | Ga³⁺ | Lu³⁺ | Reference |

| DOTA | 22.5 | 26.0 | 22.4 | [9] |

| TETA | 21.8 | - | 19.8 | |

| DO2A2S | >22 | - | - | [9] |

| dodpa²⁻ | 24.3-25.2 | - | - | [10] |

Note: Higher log K values indicate greater thermodynamic stability.

Bioconjugation

The bifunctional chelator can be conjugated to a targeting biomolecule, such as a monoclonal antibody, through a reactive functional group introduced during the synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. yeasen.com [yeasen.com]

- 4. macrocyclics.com [macrocyclics.com]

- 5. apexbt.com [apexbt.com]

- 6. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper Coordination Chemistry of Sulfur Pendant Cyclen Derivatives: An Attempt to Hinder the Reductive-Induced Demetalation in 64/67Cu Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable Mn2+, Cu2+ and Ln3+ complexes with cyclen-based ligands functionalized with picolinate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Bioconjugation: A Technical Guide to Chelation with Bis-Cbz-cyclen

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of chelation utilizing 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane (Bis-Cbz-cyclen). As a pivotal bifunctional chelator, this compound serves as a critical linker in the development of targeted radiopharmaceuticals, enabling the stable incorporation of radiometals for diagnostic imaging and therapeutic applications. This document provides a comprehensive overview of its synthesis, mechanism of chelation, and practical applications, supplemented with detailed experimental protocols and representative data to guide researchers in this field.

Core Principles of Chelation with Cyclen-Based Ligands

The remarkable stability of metal complexes with cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives stems from a combination of thermodynamic and kinetic factors. The pre-organized structure of the macrocyclic ring minimizes the entropic penalty upon metal binding, a phenomenon known as the macrocyclic effect. This results in thermodynamically stable complexes. Furthermore, the high kinetic inertness of these complexes prevents the dissociation of the metal ion in vivo, which is crucial for minimizing off-target toxicity and ensuring the radiopharmaceutical reaches its intended biological target.

This compound features two carbobenzyloxy (Cbz) protecting groups on the nitrogen atoms at the 1 and 7 positions. These bulky, electron-withdrawing groups serve a dual purpose: they prevent the oxidation of the amine groups and allow for regioselective functionalization of the remaining secondary amines at the 4 and 10 positions. This bifunctionality is key to its utility, enabling the covalent attachment of a targeting moiety (e.g., an antibody, peptide, or small molecule) to one of the free amines, while the cyclen macrocycle securely chelates a radiometal.

Quantitative Data on Chelation

While specific thermodynamic and kinetic data for this compound are not extensively available in the public domain, the well-characterized chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a close structural analogue, provides a valuable reference for the expected stability of its metal complexes. The following table summarizes the stability constants (log K) for DOTA with various medically relevant metal ions. It is anticipated that this compound, after deprotection of the Cbz groups and functionalization, would exhibit similar high stability constants.

| Metal Ion | log K (DOTA) | Application |

| Cu²⁺ | 22.3 | PET Imaging (⁶⁴Cu) |

| Ga³⁺ | 21.3 | PET Imaging (⁶⁸Ga) |

| Lu³⁺ | 22.4 | Radiotherapy (¹⁷⁷Lu) |

| Y³⁺ | 24.9 | Radiotherapy (⁹⁰Y) |

| In³⁺ | 23.9 | SPECT Imaging (¹¹¹In) |

| Gd³⁺ | 25.5 | MRI Contrast Agent |

Note: The stability of the metal complex is influenced by factors such as pH, temperature, and the nature of the solvent.

Experimental Protocols

Synthesis of 1,7-Bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane (this compound)

This protocol is a representative synthesis based on established methods for the N-functionalization of cyclen.

Materials:

-

1,4,7,10-Tetraazacyclododecane (cyclen)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve cyclen (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Slowly add a solution of benzyl chloroformate (2.1 equivalents) in DCM dropwise to the stirred cyclen solution over a period of 1-2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a white solid.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample of the purified this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR features: Signals corresponding to the aromatic protons of the Cbz groups, a singlet for the benzylic methylene protons, and complex multiplets for the ethylene protons of the cyclen ring.

-

Expected ¹³C NMR features: Resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the carbons of the cyclen macrocycle.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight of the product.

Isothermal Titration Calorimetry (ITC) for Metal Binding Analysis

This protocol outlines a general procedure for assessing the thermodynamics of metal chelation by a deprotected and functionalized this compound derivative.

Materials:

-

Deprotected and functionalized this compound derivative (ligand)

-

Solution of the metal salt of interest (e.g., CuCl₂, GaCl₃)

-

A suitable buffer (e.g., HEPES, MES) with a low enthalpy of ionization, pH adjusted to physiological range (e.g., 7.4).

Procedure:

-

Prepare a solution of the ligand (e.g., 100 µM) in the chosen buffer.

-

Prepare a solution of the metal salt (e.g., 1 mM) in the same buffer. Degas both solutions.

-

Load the ligand solution into the sample cell of the ITC instrument.

-

Load the metal salt solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the metal salt solution into the ligand solution.

-

Record the heat changes associated with each injection.

-

Analyze the resulting titration data using appropriate binding models to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the metal-ligand interaction.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the application of this compound.

Caption: Experimental workflow for preparing a radiolabeled antibody using a this compound derived chelator for PET imaging.

Caption: Conceptual diagram of a deprotected and functionalized this compound derivative chelating a metal ion.

The Coordinating Chemistry of Bis-Cbz-cyclen: A Technical Guide for Drug Development Professionals

December 08, 2025

Abstract

This technical guide provides a comprehensive overview of the coordinating chemistry of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (Bis-Cbz-cyclen), a key bifunctional chelator in the development of radiopharmaceuticals and chemical probes. This document details the synthesis, metal complexation, and structural characteristics of this compound and its derivatives. A significant focus is placed on its application in the detection of apoptosis through the coordination of zinc(II) ions and subsequent binding to phosphatidylserine exposed on the outer leaflet of the cell membrane. Experimental protocols for the synthesis of the ligand and a general method for metal complexation are provided. While crystallographic and stability data for this compound itself are limited in publicly accessible literature, this guide compiles and presents analogous data from closely related 1,7-disubstituted cyclen complexes to provide a robust comparative framework for researchers.

Introduction

The macrocyclic ligand 1,4,7,10-tetraazacyclododecane (cyclen) has emerged as a foundational scaffold in coordination chemistry due to its high affinity and selectivity for a variety of metal ions. The preorganized structure of the cyclen macrocycle leads to the formation of thermodynamically stable and kinetically inert metal complexes, properties that are highly desirable in the design of metal-based drugs and diagnostic agents. The functionalization of the nitrogen atoms of the cyclen ring with pendant arms allows for the fine-tuning of the coordination properties and the introduction of additional functionalities.

1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (this compound) is a derivative of cyclen where the nitrogen atoms at the 1 and 7 positions are protected by carboxybenzyl (Cbz) groups. This strategic substitution makes this compound a valuable intermediate for the synthesis of more complex chelating agents. As a bifunctional chelator, it can be incorporated into larger molecular architectures, such as antibodies or peptides, to deliver radiometals for imaging or therapeutic applications.[1]

A particularly promising application of bis-cyclen derivatives is in the field of apoptosis imaging. Bis-zinc(II)-cyclen complexes have been shown to exhibit a selective affinity for phosphatidylserine (PS), a phospholipid that becomes exposed on the outer surface of the cell membrane during the early stages of apoptosis.[2][3] This interaction provides a non-invasive method for the detection and monitoring of cell death in various pathological conditions, including cancer and neurodegenerative diseases.

This guide will delve into the core aspects of this compound's coordinating chemistry, providing researchers, scientists, and drug development professionals with the necessary information to leverage this versatile platform in their work.

Synthesis of this compound

The synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane is achieved through the regioselective protection of the 1 and 7 nitrogen atoms of the cyclen macrocycle. A common and effective method involves the reaction of cyclen with benzyl chloroformate.

Experimental Protocol: Synthesis of 1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (1)

This protocol is adapted from the literature for the synthesis of 1,7-diprotected cyclen derivatives.[4][5]

Materials:

-

1,4,7,10-tetraazacyclododecane (cyclen)

-

Benzyl chloroformate

-

Chloroform (CHCl₃)

-

Nitrogen gas (N₂)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclen (e.g., 3.0 g, 17.4 mmol) in chloroform (100 mL).

-

Place the flask in an ice bath to cool the solution to 0°C.

-

Under a nitrogen atmosphere, add benzyl chloroformate (e.g., 6.2 mL, 43.5 mmol) dropwise to the stirred solution of cyclen over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to isolate the desired 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry and Metal Complexation

The four nitrogen atoms of the cyclen ring in this compound provide a strong binding pocket for a variety of metal ions. The Cbz protecting groups on the 1 and 7 nitrogens can influence the coordination geometry and kinetics of complex formation.

General Experimental Protocol for Metal Complexation

This protocol provides a general guideline for the complexation of metal ions with N-protected cyclen derivatives. The specific conditions may need to be optimized for each metal ion.

Materials:

-

1,7-Bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane

-

A salt of the desired metal ion (e.g., Zn(NO₃)₂, CuCl₂, Ni(OAc)₂)

-

A suitable solvent (e.g., methanol, ethanol, acetonitrile, water)

-

pH meter and buffers (if pH control is necessary)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the this compound ligand in the chosen solvent.

-

In a separate container, dissolve an equimolar amount of the metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution while stirring.

-

If necessary, adjust the pH of the reaction mixture to facilitate complexation. For many transition metals, a pH range of 5-8 is suitable.

-

The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight to ensure complete complex formation.

-

The formation of the complex can often be observed by a color change in the solution.

-

The resulting metal complex can be isolated by evaporation of the solvent, precipitation by adding a non-solvent, or crystallization.

-

The purified complex should be characterized by techniques such as mass spectrometry, NMR spectroscopy (for diamagnetic complexes), and elemental analysis.

Structural and Stability Data

Comparative Structural Data of Related Cyclen Complexes

The following table summarizes key structural parameters from X-ray crystal structures of metal complexes with related 1,7-disubstituted cyclen ligands. This data can be used to estimate the expected bond lengths and coordination geometries for this compound complexes.

| Complex | Metal Ion | Coordination Geometry | M-N (cyclen) Bond Lengths (Å) | M-X (axial) Bond Lengths (Å) | Reference |

| --INVALID-LINK--₂ | Cu(II) | Distorted Square Pyramidal | Not specified | Not specified | [6] |

| [Ni(1,7-dibenzylcyclen)Cl₂] | Ni(II) | Distorted Octahedral | 2.050(6) - 2.157(5) | 2.103(5), 2.109(5) (Ni-O) | [6] |

Comparative Stability Constants of Related Cyclen Complexes

The stability of metal complexes is a critical factor in their biological applications. The following table presents stability constants for complexes of various metal ions with cyclen and some of its derivatives.

| Ligand | Metal Ion | log K | Conditions | Reference |

| Me₆[7]dieneN₄ | Cu(II) | 23.48 | 0.1 M NaCl, 298 K | [8] |

| Me₆[7]dieneN₄ | Ni(II) | 13.91 | 0.1 M NaCl, 298 K | [8] |

| Me₆[7]dieneN₄ | Zn(II) | 11.02 | 0.1 M NaCl, 298 K | [8] |

| Histidine | Cu(II) | 10.11 | 0.1 M KCl, 25 °C | [7] |

| Histidine | Ni(II) | 8.68 | 0.1 M KCl, 25 °C | [7] |

| Histidine | Zn(II) | 6.52 | 0.1 M KCl, 25 °C | [7] |

Application in Apoptosis Detection

A significant application of bis-cyclen derivatives is in the development of probes for the detection of apoptosis. The underlying principle is the selective binding of bis-zinc(II)-cyclen complexes to phosphatidylserine (PS) that is exposed on the surface of apoptotic cells.

Mechanism of Action

In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, a class of enzymes known as scramblases facilitates the translocation of PS to the outer leaflet. Bis-zinc(II)-cyclen complexes have been designed to have a high affinity for the anionic headgroup of PS. By conjugating a fluorescent reporter molecule to the bis-cyclen scaffold, the binding event can be visualized and quantified, allowing for the identification of apoptotic cells.[2][9]

Diagram of Apoptosis Detection Workflow:

Caption: Workflow for detecting apoptotic cells with fluorescent bis(Zn-cyclen) probes.

Conclusion

This compound is a versatile and valuable building block in the field of coordination chemistry, with significant potential in the development of advanced diagnostic and therapeutic agents. Its well-defined synthesis and predictable coordination behavior make it an attractive platform for the construction of sophisticated metal complexes. The application of its derivatives, particularly bis-zinc(II)-cyclen complexes, in the imaging of apoptosis highlights the power of rational design in creating chemical tools to probe complex biological processes. While further research is needed to fully elucidate the structural and stability landscape of this compound's own metal complexes, the comparative data presented in this guide provides a solid foundation for future investigations and applications in drug development and beyond.

References

- 1. Monitoring apoptosis with fluorescent Zn2+-indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a radiolabeled bis-zinc(II)-cyclen complex as a potential probe for in vivo imaging of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Grafted dinuclear zinc complexes for selective recognition of phosphatidylserine: Application to the capture of extracellular membrane microvesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent detection of apoptotic cells by using zinc coordination complexes with a selective affinity for membrane surfaces enriched with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bis-Cbz-cyclen for Radiopharmaceutical Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bis-Cbz-cyclen (1,7-bis(carbobenzyloxy)-1,4,7,10-tetraazacyclododecane), a bifunctional chelator with significant potential in the design of novel radiopharmaceuticals. This document outlines its synthesis, the subsequent steps of deprotection, conjugation to targeting biomolecules, and radiolabeling with medically relevant radionuclides such as Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga). The guide is intended for researchers and professionals in the field of radiopharmaceutical development, offering detailed methodologies and insights into the application of this versatile chelator.

Introduction to this compound in Radiopharmaceutical Design

Radiopharmaceuticals are a class of medicinal products containing a radioactive isotope, designed to target specific tissues or organs for diagnostic imaging or therapeutic purposes. The efficacy of a radiopharmaceutical is highly dependent on the stable chelation of the radioisotope and its efficient delivery to the target site. Bifunctional chelators (BFCs) are pivotal in this context, as they provide a stable coordination cage for the radiometal and a functional group for covalent attachment to a targeting vector, such as a peptide or antibody.[1]

This compound is a derivative of the well-established macrocycle cyclen (1,4,7,10-tetraazacyclododecane). The carbobenzyloxy (Cbz) protecting groups on two of the nitrogen atoms allow for regioselective functionalization of the remaining two nitrogens. Upon removal of the Cbz groups, the resulting free amines can be conjugated to a targeting biomolecule. The cyclen backbone is known to form highly stable complexes with a variety of radiometals, making this compound an attractive platform for the development of next-generation radiopharmaceuticals.[2]

Synthesis of this compound

Experimental Protocol: Synthesis of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane

Materials:

-

1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure: [2]

-

To a solution of 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane in methanol, add 10% Pd/C catalyst and ammonium formate.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction (selective removal of two benzyl groups), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane.

Note: The yield for this selective debenzylation is reported to be high under mild conditions.[2]

Deprotection and Conjugation to Targeting Biomolecules

The utility of this compound as a bifunctional chelator lies in the ability to deprotect the Cbz groups to reveal reactive secondary amines, which can then be conjugated to a targeting moiety, typically a peptide.

Cbz Deprotection

The carbobenzyloxy group is a widely used amine protecting group that can be removed under various conditions, most commonly through catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection

-

Dissolve the Cbz-protected cyclen derivative in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the suspension under an atmosphere of hydrogen gas (H₂) at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC or LC-MS until complete deprotection is observed.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to obtain the deprotected cyclen derivative.

Conjugation to Peptides

The deprotected cyclen derivative, now possessing two free secondary amine groups, can be conjugated to a peptide. This is typically achieved by forming an amide bond with a carboxylic acid group on the peptide.

Experimental Protocol: Peptide Conjugation

-

Activate the carboxylic acid group of the peptide using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).

-

Add the deprotected cyclen derivative to the activated peptide solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

-

Purify the resulting peptide-cyclen conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with ⁶⁴Cu and ⁶⁸Ga

The final step in the preparation of the radiopharmaceutical is the chelation of the desired radionuclide. Cyclen and its derivatives are well-suited for chelating various radiometals, with ⁶⁴Cu and ⁶⁸Ga being of particular interest for Positron Emission Tomography (PET) imaging.

Radiolabeling with ⁶⁴Cu

Experimental Protocol: ⁶⁴Cu Labeling

-

To a solution of the cyclen-peptide conjugate in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-6.5), add the desired amount of [⁶⁴Cu]CuCl₂.

-

Incubate the reaction mixture at an elevated temperature (e.g., 85-95 °C) for a specified time (e.g., 30-60 minutes).

-

Monitor the radiolabeling efficiency by radio-TLC or radio-HPLC.

-

If necessary, purify the ⁶⁴Cu-labeled conjugate using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁴Cu.

Radiolabeling with ⁶⁸Ga

Experimental Protocol: ⁶⁸Ga Labeling

-

Obtain [⁶⁸Ga]GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.

-

Buffer the eluate containing [⁶⁸Ga]GaCl₃ with a suitable buffer (e.g., sodium acetate) to achieve a pH of 3.5-4.5.

-

Add the cyclen-peptide conjugate to the buffered ⁶⁸Ga solution.

-

Incubate the reaction mixture at an elevated temperature (e.g., 95 °C) for a short period (e.g., 5-15 minutes).

-

Determine the radiochemical purity using radio-TLC or radio-HPLC.

-

Purification can be performed using a C18 Sep-Pak cartridge if required.

Quantitative Data and Stability

While specific quantitative data for this compound is not extensively reported, the performance of other cyclen-based chelators provides a valuable benchmark. The following tables summarize typical data for related compounds.

Table 1: Comparison of Radiolabeling Efficiency for Different Bifunctional Chelators with ⁶⁸Ga

| Chelator | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |

| DOTA-TATE | 10 min, 95 °C, pH 4.5 | >98 | [3] |

| NOTA-Peptide | 10 min, RT, pH 4.5 | >95 | [3] |

| This compound-Peptide (Expected) | 10-15 min, 95 °C, pH 4.0-5.0 | >95 | (Estimated) |

Table 2: In Vitro and In Vivo Stability of Radiometal-Chelator Complexes

| Radiopharmaceutical | In Vitro Stability (Serum, 24h) | In Vivo Stability Notes | Reference |

| [⁶⁴Cu]Cu-DOTA-Peptide | >95% | Some transchelation to liver proteins observed. | [4] |

| [⁶⁴Cu]Cu-TETA-Peptide | >95% | More stable in vivo than DOTA complexes. | [4] |

| [⁶⁸Ga]Ga-DOTA-Peptide | >98% | High in vivo stability. | [5] |

| [⁶⁴Cu]Cu-Bis-Cbz-cyclen-Peptide (Expected) | >95% | Expected to be comparable or better than DOTA complexes. | (Inferred) |

| [⁶⁸Ga]Ga-Bis-Cbz-cyclen-Peptide (Expected) | >98% | Expected to be highly stable in vivo. | (Inferred) |

Visualizations of Key Processes

Experimental Workflow for Radiopharmaceutical Development

Caption: General workflow for the development of a peptide-based radiopharmaceutical using this compound.

Signaling Pathway Targeted by a Peptide-Based Radiopharmaceutical

The signaling pathway targeted depends on the peptide used for conjugation. For example, a radiolabeled somatostatin analogue would target somatostatin receptors (SSTRs), which are often overexpressed in neuroendocrine tumors.

Caption: Simplified signaling pathway of a somatostatin receptor-targeted radiopharmaceutical.

Conclusion

This compound presents a valuable and versatile platform for the development of novel radiopharmaceuticals. Its synthesis, while requiring careful control of protecting group chemistry, allows for the regioselective introduction of targeting moieties. The robust cyclen backbone ensures stable chelation of medically important radionuclides like ⁶⁴Cu and ⁶⁸Ga. While specific quantitative data for this compound itself is an area for further research, the extensive knowledge base on related cyclen derivatives provides a strong foundation for its successful application in the design and development of next-generation targeted radiodiagnostics and radiotherapeutics. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to begin exploring the potential of this compound in their radiopharmaceutical design endeavors.

References

An In-depth Technical Guide to the Discovery and Development of Cyclen-Based Chelators

Introduction

Cyclen (1,4,7,10-tetraazacyclododecane) is a foundational macrocyclic molecule that has become a cornerstone in the field of coordination chemistry and medicinal drug development.[1] Its pre-organized, cage-like structure provides a highly stable platform for chelating, or binding, a wide variety of metal ions.[2][3] This has led to the extensive development of cyclen derivatives, which are modified with various functional pendant arms to fine-tune their properties for specific applications.[2][3] These chelators are particularly vital in nuclear medicine and magnetic resonance imaging (MRI), where they form highly stable and kinetically inert complexes with radioactive or paramagnetic metal ions, respectively.[4][5][6] A target-specific metalloradiopharmaceutical typically consists of the metallic radionuclide, a bifunctional chelator (BFC) that binds the metal, a linker, and a biomolecule that targets specific cells or tissues.[4][7] The exceptional stability of cyclen-based complexes is crucial for preventing the in vivo release of potentially toxic free metal ions, making them safer for clinical use.[3][5]

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of cyclen-based chelators, with a focus on their application in drug development.

Core Structure and Key Derivatives

The parent cyclen molecule is a 12-membered ring containing four nitrogen atoms.[1] Its derivatives are synthesized by attaching coordinating pendant arms to these nitrogen atoms. This modification enhances the stability and kinetic inertness of the resulting metal complexes and allows for the introduction of functional groups for conjugation to biomolecules.[3]

Common Cyclen-Based Chelators:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): One of the most widely used chelators, DOTA features four carboxymethyl arms.[5] It is considered a "gold standard" for chelating lanthanide ions like Gadolinium(III) for MRI and Lutetium-177 for radiotherapy.[8] DOTA typically acts as an octadentate ligand, binding the metal via its four nitrogen atoms and four carboxylate groups.[9]

-

DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid)): Similar to DOTA, but with methylphosphonate arms instead of carboxylate arms. These complexes often exhibit very high thermodynamic stability.[3][4]

-

TCMC (1,4,7,10-tetrakis-(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane), also known as DOTAM: This chelator replaces the "harder" carboxylic acid donors of DOTA with "softer" amide groups, which can alter its affinity for different metal ions.[7][10]

-

DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid): A derivative where one nitrogen atom remains unsubstituted, providing a site for conjugation to targeting vectors like peptides or antibodies.[5][11]

-

DOTPI (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis[methylene(2-carboxyethyl)phosphinic acid]): A tetraphosphinate chelator that includes four additional carboxylic acid moieties, enabling facile conjugation to multiple biomolecules.[12]

Quantitative Data on Cyclen-Based Chelators

The selection of a chelator for a specific application is driven by its ability to form a stable and inert complex with the desired metal ion. The following tables summarize key quantitative data for various cyclen-based chelators.

Table 1: Thermodynamic Stability Constants (log KML)

The thermodynamic stability constant (log KML) indicates the strength of the interaction between the chelator and the metal ion at equilibrium. Higher values signify a more stable complex.

| Chelator | Metal Ion | log KML | Reference |

| DOTPI | Cu(II) | 23.11 | [12] |

| DOTPI | Lu(III) | 20.0 | [12] |

| DOTPI | Y(III) | 19.6 | [12] |

| DOTPI | Gd(III) | 21.0 | [12] |

| dodpa | Mn(II) | 17.40 | [13] |

| Medodpa | Mn(II) | 17.46 | [13] |

| dodpa | Cu(II) | 24.34-25.17 | [13] |

| Medodpa | Cu(II) | 24.74 | [13] |

| dodpa | Gd(III) | 17.27 | [13] |

| Medodpa | Gd(III) | 17.59 | [13] |

Table 2: Radiochemical Yields

Radiochemical yield is a critical parameter in the production of radiopharmaceuticals, indicating the efficiency of radioisotope incorporation.

| Chelator | Radioisotope | Yield (%) | Conditions | Reference |

| DOTA | 197m/gHg | 0-6% | 80°C, 10-4 M | [7][10][14] |

| TCMC | 197m/gHg | 0-6% | 80°C, 10-4 M | [7][10][14] |

| p-SCN-Bn-DOTA | 197m/gHg | 70.9 ± 1.1% | 80°C, 10-4 M | [10][14] |

| p-SCN-Bn-TCMC | 197m/gHg | 100 ± 0.0% | 80°C, 10-4 M | [10][14] |

| L5 | 177Lu | 96% | Mild conditions | [8] |

Table 3: Kinetic Inertness

Kinetic inertness refers to the resistance of a complex to dissociation. For in vivo applications, high kinetic inertness is paramount to prevent the release of the metal ion. This is often measured by the half-life (t1/2) of the complex under harsh, acidic conditions.

| Complex | Conditions | Half-life (t1/2) | Reference |

| [CuL1] | 5 M HCl, 363.2 K | 4.28 hours | [15][16] |

| [CuL2] | 12 M HCl, 363.2 K | 30.8 days | [15][16] |

Experimental Protocols

Detailed and reproducible experimental methods are essential for the development and validation of new chelators.

Protocol 1: Synthesis of a DOTA-like Chelator (General)

This protocol outlines the general synthesis of DOTA, which was first reported in 1976 by the reaction of cyclen with bromoacetic acid.[9]

-

Dissolution: Dissolve cyclen in a suitable aqueous basic solution (e.g., sodium hydroxide).

-

Alkylation: Add bromoacetic acid dropwise to the cyclen solution at a controlled temperature (e.g., 80°C). The base is crucial to neutralize the HBr formed during the reaction.

-

pH Control: Maintain the pH of the reaction mixture in the alkaline range (e.g., pH > 10) throughout the addition of bromoacetic acid.

-

Reaction Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation: Once the reaction is complete, acidify the solution with a strong acid (e.g., HCl) to precipitate the DOTA product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then purify further by recrystallization or ion-exchange chromatography.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Radiolabeling with a Metallic Radioisotope

This protocol describes a typical procedure for radiolabeling a bifunctional chelator (BFC) conjugated to a targeting vector.

-

Preparation: Prepare a solution of the BFC-conjugate in a suitable buffer (e.g., ammonium acetate or sodium citrate) at a specific pH that is optimal for the radiometal being used.

-

Addition of Radioisotope: Add the radioisotope solution (e.g., 177LuCl3 or 68GaCl3) to the BFC-conjugate solution.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 80-100°C) for a specific duration (e.g., 15-30 minutes). Some modern chelators are designed for rapid labeling at room temperature.[8]

-

Quality Control: Determine the radiochemical yield and purity using radio-TLC or radio-HPLC. A common method involves spotting the reaction mixture on a TLC plate and developing it with a suitable mobile phase to separate the radiolabeled conjugate from the free radioisotope.

-

Purification (if necessary): If significant amounts of free radioisotope remain, purify the radiolabeled product using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).

Protocol 3: In Vitro Stability Assessment

The stability of the radiolabeled complex is tested by challenging it against biological components or competing chelators.

-

Serum Stability: Incubate the purified radiolabeled complex in human serum at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), analyze aliquots by radio-HPLC or size-exclusion chromatography to quantify the percentage of intact radiolabeled complex.

-

Challenge with Competing Chelators: Incubate the radiolabeled complex with a large molar excess (e.g., 1000-fold) of a strong competing chelator like DTPA or EDTA.[12] Analyze the mixture at different time points to determine the extent of transchelation (transfer of the radioisotope to the competing chelator).

-

Challenge with Glutathione: To assess stability against intracellular reducing agents, incubate the complex with a solution of glutathione and monitor for any degradation or release of the radioisotope over time.[10][14]

Protocol 4: Determination of Thermodynamic Stability Constants

Potentiometric titration is a standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[12][17]

-

Apparatus: Use a temperature-controlled titration vessel equipped with a pH electrode, a stirrer, and a burette for automated titrant delivery.

-

Solution Preparation: Prepare a solution of the chelator in a background electrolyte of constant ionic strength (e.g., 0.15 M NaNO3).[17] For metal complex titrations, add a known concentration of the metal salt (e.g., CuCl2, GdCl3).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH change as a function of the volume of titrant added.

-

Data Analysis: Use specialized software (e.g., PITMAP) to analyze the titration curve.[17] The software refines a chemical model that includes the ligand protonation equilibria and the metal-ligand complexation equilibria to calculate the respective stability constants (log K values). For very stable complexes, competitive titrations or direct measurement with an ion-selective electrode may be necessary.[17]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in the development of cyclen-based chelators.

Caption: Workflow for developing a cyclen-based radiopharmaceutical.

Caption: Targeted radiopharmaceutical binding and mechanism of action.

Caption: Structure-property relationships in cyclen-based chelators.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CYCLEN Derivatives - CD Bioparticles [cd-bioparticles.net]

- 3. researchgate.net [researchgate.net]

- 4. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals [frontiersin.org]

- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 9. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 10. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cyclen-based tetraphosphinate chelator for the preparation of radiolabeled tetrameric bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable Mn2+, Cu2+ and Ln3+ complexes with cyclen-based ligands functionalized with picolinate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Copper-64 Radiolabeling using Bis-Cbz-cyclen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, making it highly suitable for positron emission tomography (PET) imaging in oncologic applications. Its decay characteristics allow for high-resolution imaging and provide the potential for theranostic applications. The effective use of ⁶⁴Cu in PET imaging relies on the stable chelation of the radioisotope by a bifunctional chelator, which is, in turn, conjugated to a targeting biomolecule. Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are excellent chelators for copper ions due to their high thermodynamic stability and kinetic inertness, which are crucial to prevent the release of free ⁶⁴Cu in vivo.

Bis-Cbz-cyclen (1,7-bis(carboxybenzyl)-1,4,7,10-tetraazacyclododecane) is a bifunctional chelator precursor where two of the nitrogen atoms of the cyclen ring are protected by carboxybenzyl (Cbz) groups. This protection allows for selective functionalization of the remaining secondary amines. For radiolabeling with ⁶⁴Cu, the Cbz protecting groups must be removed to enable the nitrogen lone pairs to coordinate with the copper ion. This document provides a detailed protocol for the deprotection of this compound and the subsequent radiolabeling with ⁶⁴Cu, along with quality control procedures.

Materials and Reagents

| Chemicals | Supplier | Grade |

| This compound | MedchemExpress or Macrocyclics | ≥95% |

| ⁶⁴CuCl₂ in 0.1 M HCl | Cyclotron Facility | Radiopharmaceutical |

| Aluminum chloride (AlCl₃) | Sigma-Aldrich | Anhydrous, ≥99% |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Sigma-Aldrich | ≥99% |

| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |

| Methanol (MeOH) | Fisher Scientific | HPLC Grade |

| Sodium bicarbonate (NaHCO₃) | Sigma-Aldrich | ACS Reagent |

| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | ACS Reagent |

| Ammonium acetate (NH₄OAc) | Sigma-Aldrich | BioXtra |